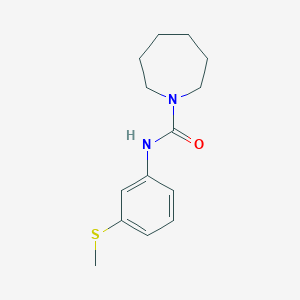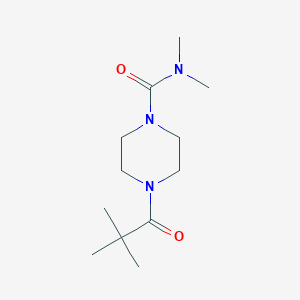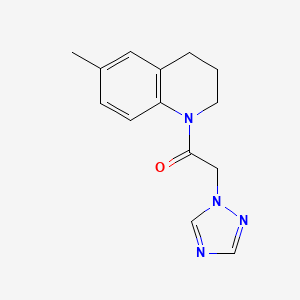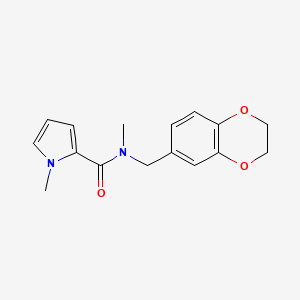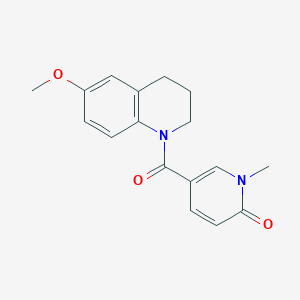
5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one, also known as MQPA, is a chemical compound that has been extensively studied for its potential in various scientific fields. This molecule is a quinoline derivative that has shown promising results in research related to cancer, inflammation, and other diseases. The aim of
Mecanismo De Acción
The mechanism of action of 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one is not fully understood, but it is thought to involve inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer progression and inflammation. This compound has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of MMPs and PDEs, induction of apoptosis, and anti-inflammatory effects. In addition, this compound has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species (ROS).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one in lab experiments is its relatively low toxicity compared to other compounds that have similar effects. However, one limitation is that the synthesis method can be challenging and requires careful control of temperature and pH. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to test its effects.
Direcciones Futuras
There are several future directions for research on 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one. One area of interest is its potential in treating cancer, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Métodos De Síntesis
5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one can be synthesized by reacting 6-methoxy-3,4-dihydro-2H-quinoline-1-carboxylic acid with 1-methyl-2-pyridone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and requires careful control of temperature and pH.
Aplicaciones Científicas De Investigación
5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one has been extensively studied for its potential in various scientific fields, including cancer research, inflammation, and other diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Inflammation is a key component of many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential in treating diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-18-11-13(5-8-16(18)20)17(21)19-9-3-4-12-10-14(22-2)6-7-15(12)19/h5-8,10-11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVRQEKSHXUUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N2CCCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate](/img/structure/B7512053.png)


![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone](/img/structure/B7512070.png)
![1-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7512071.png)

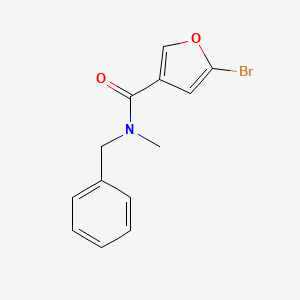

![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)
